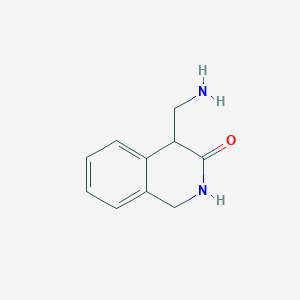
4-(Aminomethyl)-1,2-dihydroisoquinolin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminomethyl)-1,2-dihydroisoquinolin-3(4H)-one is a heterocyclic organic compound that features a fused ring system consisting of a benzene ring and a dihydroisoquinoline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-1,2-dihydroisoquinolin-3(4H)-one typically involves the following steps:
Cyclization Reaction: Starting from a suitable precursor such as 2-phenylethylamine, the compound undergoes cyclization to form the dihydroisoquinoline core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of catalysts and controlled reaction conditions to ensure efficient production.
化学反応の分析
Types of Reactions
4-(Aminomethyl)-1,2-dihydroisoquinolin-3(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Fully saturated isoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
科学的研究の応用
4-(Aminomethyl)-1,2-dihydroisoquinolin-3(4H)-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its activity on central nervous system receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is investigated for its potential use in the development of new materials and catalysts.
作用機序
The mechanism of action of 4-(Aminomethyl)-1,2-dihydroisoquinolin-3(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A structurally similar compound with a fully saturated ring system.
Isoquinoline: The fully aromatic counterpart of the dihydroisoquinoline core.
Quinoline: Another heterocyclic compound with a similar nitrogen-containing ring system.
Uniqueness
4-(Aminomethyl)-1,2-dihydroisoquinolin-3(4H)-one is unique due to its specific substitution pattern and the presence of the aminomethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
885270-88-2 |
|---|---|
分子式 |
C10H12N2O |
分子量 |
176.21 g/mol |
IUPAC名 |
4-(aminomethyl)-2,4-dihydro-1H-isoquinolin-3-one |
InChI |
InChI=1S/C10H12N2O/c11-5-9-8-4-2-1-3-7(8)6-12-10(9)13/h1-4,9H,5-6,11H2,(H,12,13) |
InChIキー |
DCHKRQJIWCCBNV-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2C(C(=O)N1)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11915454.png)
![7-Nitropyrido[2,3-b]pyrazine](/img/structure/B11915463.png)

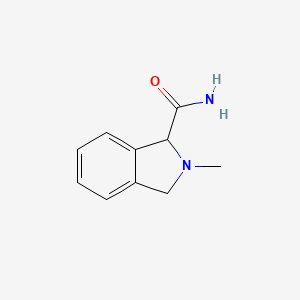
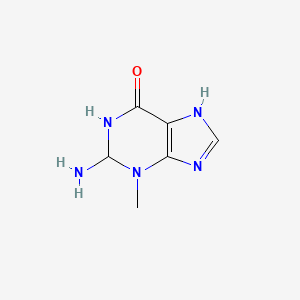
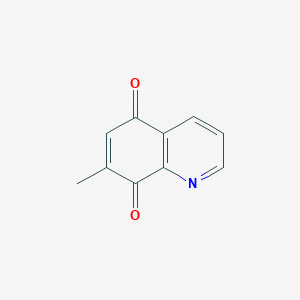

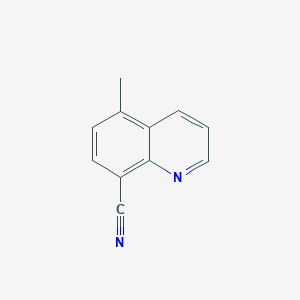
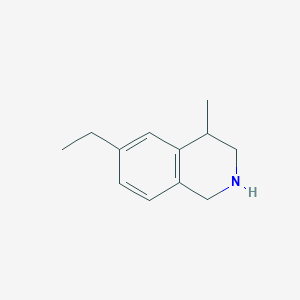
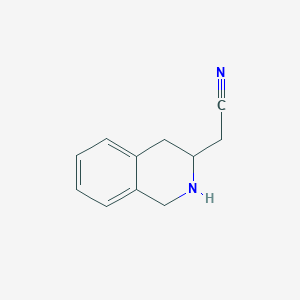
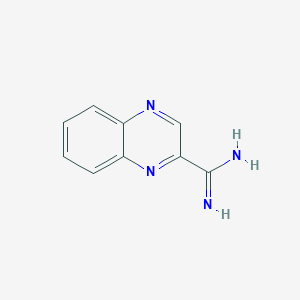
![1H-Pyrazolo[3,4-F]quinoxaline](/img/structure/B11915525.png)

![(2s,3r)-3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B11915544.png)
